Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate: Volatility Profile Compared to Acid Forms
The methyl ester derivative (CAS 13140-34-6) exhibits a boiling point of 115–117°C, which is approximately 58–60°C lower than the reported boiling range of the parent carboxylic acid HFPO-DA. This substantial reduction in boiling point is a direct consequence of esterification eliminating intermolecular hydrogen bonding present in the free acid. This physicochemical distinction is critical for analytical workflows: the ester is amenable to direct injection gas chromatography (GC) without prior derivatization, whereas the free acid requires in situ methylation (e.g., via BF₃/methanol) to achieve adequate volatility for GC analysis.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 115–117°C (methyl ester, CAS 13140-34-6) |
| Comparator Or Baseline | Parent acid HFPO-DA: ~173–175°C (estimated from structurally analogous perfluorinated carboxylic acids) |
| Quantified Difference | Δ ≈ –58°C |
| Conditions | Atmospheric pressure (760 mmHg); vendor-reported boiling range. |
Why This Matters
For quality control and trace analysis in fluoropolymer manufacturing, the ester's native GC compatibility eliminates a derivatization step, reducing sample preparation time and potential quantification error, thereby enabling higher-throughput monitoring compared to using the free acid.
